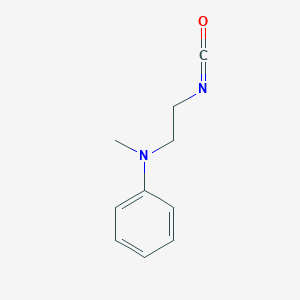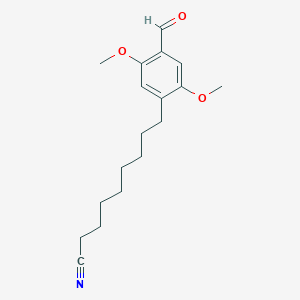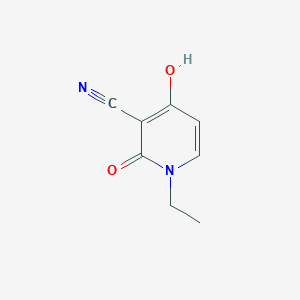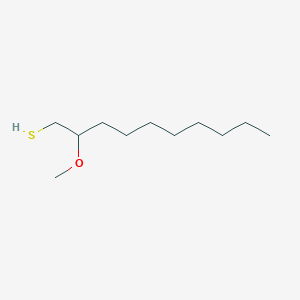
2-Methoxydecane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxydecane-1-thiol is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl (-SH) group. This compound is known for its distinctive odor, which is typical of many thiols. The molecular formula of this compound is C11H24OS, and it is used in various chemical applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxydecane-1-thiol can be synthesized through several methods. One common method involves the reaction of an alkyl halide with a sulfur nucleophile such as hydrosulfide anion (HS-) in an S_N2 displacement reaction. This reaction typically requires an excess of the nucleophile to prevent the formation of by-products . Another method involves the use of thiourea as a nucleophile, which reacts with the alkyl halide to form an intermediate alkyl isothiourea salt. This intermediate is then hydrolyzed with aqueous base to yield the desired thiol .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes are optimized to maximize yield and minimize the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methoxydecane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R’).
Substitution: Thiols can participate in nucleophilic substitution reactions, where the sulfhydryl group acts as a nucleophile.
Addition: Thiols can add to carbonyl compounds to form thioacetals and dithioacetals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine (Br2) and iodine (I2).
Reduction: Reducing agents such as zinc and acid are used to convert disulfides back to thiols.
Substitution: Alkyl halides are commonly used in substitution reactions with thiols.
Major Products Formed
Disulfides: Formed from the oxidation of thiols.
Thioacetals and Dithioacetals: Formed from the addition of thiols to carbonyl compounds.
Scientific Research Applications
2-Methoxydecane-1-thiol has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methoxydecane-1-thiol involves its interaction with various molecular targets. The sulfhydryl group can form covalent bonds with electrophilic centers in biomolecules, leading to changes in their structure and function. This compound can also undergo redox reactions, which can influence cellular processes and signaling pathways .
Comparison with Similar Compounds
2-Methoxydecane-1-thiol can be compared with other thiols and sulfur-containing compounds:
Ethanethiol: A simple thiol with a strong odor, used as an odorant in natural gas.
1-Butanethiol: Another thiol with a foul smell, used in the synthesis of other chemicals.
Thiourea: A sulfur-containing compound used as a nucleophile in the synthesis of thiols.
The uniqueness of this compound lies in its specific structure and properties, which make it suitable for particular applications in research and industry.
Properties
CAS No. |
62348-62-3 |
|---|---|
Molecular Formula |
C11H24OS |
Molecular Weight |
204.37 g/mol |
IUPAC Name |
2-methoxydecane-1-thiol |
InChI |
InChI=1S/C11H24OS/c1-3-4-5-6-7-8-9-11(10-13)12-2/h11,13H,3-10H2,1-2H3 |
InChI Key |
ISHVLTLAMHPDDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CS)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


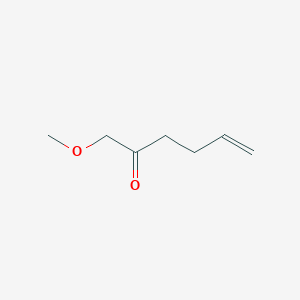
![2-[(Trifluoromethyl)sulfanyl]-1-(trimethylsilyl)-1H-pyrrole](/img/structure/B14523849.png)
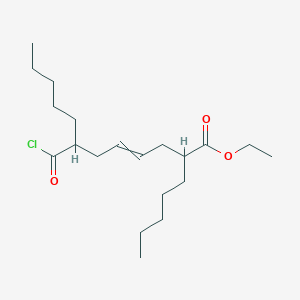
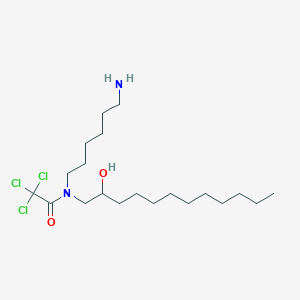
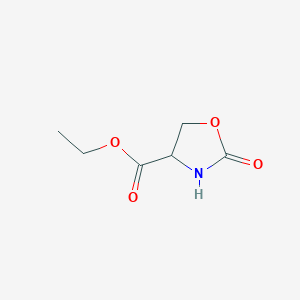
![2-{[(2,5-Dimethylthiophen-3-yl)sulfanyl]methyl}benzoic acid](/img/structure/B14523866.png)
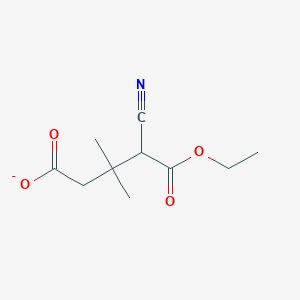
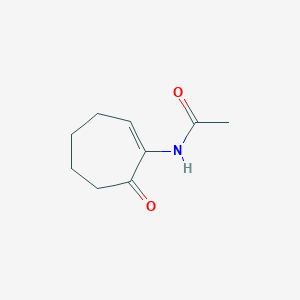
![1,5-Dimethyl-4-methylidene-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14523882.png)
